Chloromethyldimethylpentylsilane (CAS 73013-39-5): A Versatile Organosilicon Synthon in Advanced Therapeutics and Materials Science
Chloromethyldimethylpentylsilane (CAS 73013-39-5): A Versatile Organosilicon Synthon in Advanced Therapeutics and Materials Science
Executive Summary & Structural Rationale
Chloromethyldimethylpentylsilane (CAS 73013-39-5) is a highly specialized, bifunctional organosilane building block. Structurally, it is characterized by a reactive chloromethyl handle, a sterically shielding dimethylsilane core, and a lipophilic pentyl chain. In modern drug discovery and advanced materials science, the strategic insertion of silicon (sila-substitution) is increasingly utilized to modulate the physicochemical properties of pharmacophores. This specific molecule serves as an ideal synthon for these applications, allowing researchers to enhance lipophilicity and metabolic stability without drastically altering the molecular geometry of the target compound.
Table 1: Physicochemical Profile of Chloromethyldimethylpentylsilane
| Property | Value / Description |
| CAS Number | 73013-39-5 |
| Molecular Formula | C8H19ClSi |
| Molecular Weight | 178.77 g/mol |
| Functional Architecture | Chloromethyl (reactive), Dimethyl (steric shield), Pentyl (lipophilic anchor) |
| Primary Reactivity | Nucleophilic substitution (SN2), Grignard reagent formation |
| Storage Conditions | Anhydrous, inert atmosphere (Argon/N2), 2–8°C |
Mechanistic Utility in Sila-Drug Discovery
The synthetic utility of chloromethyldimethylpentylsilane stems from the unique electronic properties of the silicon atom. The electropositive nature of silicon induces an "alpha-effect" on the adjacent chloromethyl group. This electronic dynamic subtly polarizes the C–Cl bond, rendering it highly susceptible to nucleophilic attack or oxidative addition by zero-valent metals, a mechanism well-documented in the synthesis of multifunctional silanes by ACS Publications[1].
When applied to drug development, the pentyl group acts as a tunable hydrophobic anchor. By grafting this silane onto nitrogen-containing heterocycles via nucleophilic substitution, researchers can rapidly synthesize sila-analogues of existing drugs. This approach is frequently used to bypass crowded patent spaces, improve blood-brain barrier (BBB) penetrance, and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, as highlighted in studies of silicon-containing nitrogen heterocycles by PMC[2].
Reaction Pathway Visualization
The following diagram maps the two primary synthetic workflows utilizing chloromethyldimethylpentylsilane: Grignard formation for carbon-carbon bond coupling, and direct nucleophilic amination for heteroatom functionalization.
Synthetic pathways of chloromethyldimethylpentylsilane via Grignard and amination.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that reproducibility in organosilicon chemistry requires the rigorous exclusion of moisture and the implementation of real-time analytical validation. Below are the field-proven methodologies for utilizing this compound.
Protocol A: Generation of the Silylmethyl Grignard Reagent
The conversion of the chloromethyl group to a nucleophilic Grignard reagent (silylmethylmagnesium chloride) is a foundational workflow for carbon-carbon bond formation, a standard technique in organosilicon chemistry as detailed by Benchchem[3].
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Causality of Design : Tetrahydrofuran (THF) is strictly mandated over diethyl ether. The oxygen lone pairs in THF more effectively coordinate and stabilize the electrophilic magnesium center of the bulky silyl Grignard complex, preventing premature Wurtz-type homocoupling of the silane.
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Step-by-Step Methodology :
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Activation : Add 1.2 equivalents of magnesium turnings to a flame-dried Schlenk flask under a continuous argon purge. Activate the magnesium surface with a single crystal of iodine.
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Initiation : Add 5% of the total chloromethyldimethylpentylsilane volume dissolved in anhydrous THF (0.5 M concentration). Gently warm the flask to 40°C until the iodine color dissipates, indicating successful Grignard initiation.
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Propagation : Cool the reaction vessel to 0°C. Add the remaining silane solution dropwise over 1 hour to control the exothermic oxidative addition. Stir for an additional 2 hours at room temperature.
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Self-Validation System : To confirm complete conversion before proceeding to electrophilic trapping, withdraw a 0.1 mL aliquot via syringe and quench it in a vial containing 0.5 mL of D2O. Extract with CDCl3 and analyze via 1H-NMR. The successful formation of the Grignard reagent is validated by the appearance of a monodeuterated methyl signal (Si-CH2D) at ~0.1 ppm, completely replacing the starting material's Si-CH2Cl singlet at ~2.77 ppm.
Protocol B: Nucleophilic Amination for Sila-Pharmacophores
The direct amination of the chloromethyl group allows for the attachment of pharmacologically active secondary amines (e.g., pyrrolidine), a technique frequently used in the synthesis of functionalized polymers and small molecules, as demonstrated by ElectronicsAndBooks.
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Causality of Design : While the alpha-silicon effect activates the C-Cl bond, the steric bulk of the pentyl and dimethyl groups significantly hinders the SN2 transition state. Therefore, polar aprotic solvents (e.g., DMF) and elevated temperatures are required to overcome the activation energy barrier.
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Step-by-Step Methodology :
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Preparation : In a heavy-walled sealed pressure tube, combine 1.0 eq of chloromethyldimethylpentylsilane, 1.5 eq of the target secondary amine, and 2.0 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF (1.0 M).
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Reaction : Seal the tube under argon and heat the mixture to 100°C behind a blast shield for 24 hours.
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Workup : Cool to room temperature, dilute with ethyl acetate, and wash extensively with saturated aqueous NaCl (brine) to remove the DMF and amine hydrochloride byproducts. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
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Self-Validation System : Monitor the reaction progression via GC-MS. The protocol is validated when the starting material mass peak (m/z 178) disappears entirely, and the emergence of the heavier aminated product peak is confirmed.
Table 2: Optimization Matrix for Nucleophilic Amination
| Solvent | Temp (°C) | Base/Scavenger | Yield (%) | Mechanistic Observation |
| THF | 65 | Triethylamine | 45% | Insufficient thermal energy to overcome steric hindrance in the SN2 transition state. |
| Toluene | 80 | K2CO3 | 72% | Heterogeneous base limits the reaction rate; moderate yield achieved. |
| DMF | 100 | DIPEA | 88% | Optimal polarity stabilizes the transition state; soluble base drives complete conversion. |
References
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Tacke, R., et al. "Synthesis of the Multifunctional (Chloromethyl)silanes...". ACS Publications. Available at: [Link]
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Showell, G. A., et al. "Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles". PMC (National Institutes of Health). Available at: [Link]...
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Quirk, R. P., et al. "General Functionalization Method for Synthesis of a-Functionalized Polymers by Combination of Anionic Polymerization and Hydrosilation". ElectronicsAndBooks / ResearchGate. Available at: [Link]...
